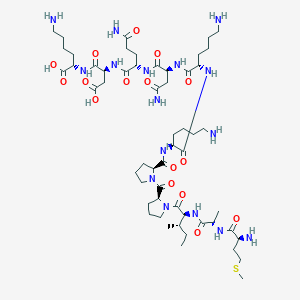

K-Casein (106-116),bovine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C55H96N16O16S |

|---|---|

Molecular Weight |

1269.5 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C55H96N16O16S/c1-5-30(2)44(69-45(76)31(3)62-46(77)32(59)21-27-88-4)54(85)71-26-13-18-40(71)53(84)70-25-12-17-39(70)52(83)65-34(15-7-10-23-57)47(78)63-33(14-6-9-22-56)48(79)67-37(28-42(61)73)50(81)64-35(19-20-41(60)72)49(80)68-38(29-43(74)75)51(82)66-36(55(86)87)16-8-11-24-58/h30-40,44H,5-29,56-59H2,1-4H3,(H2,60,72)(H2,61,73)(H,62,77)(H,63,78)(H,64,81)(H,65,83)(H,66,82)(H,67,79)(H,68,80)(H,69,76)(H,74,75)(H,86,87)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,44-/m0/s1 |

InChI Key |

WZLJZKGLZNXBCA-HTEKKTDCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Function of Bovine k-Casein (106-116): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine k-casein, a key protein in milk, is a source of various bioactive peptides released during enzymatic digestion. Among these, the undecapeptide corresponding to residues 106-116, also known as casoplatelin, has garnered significant scientific interest. This technical guide provides a comprehensive overview of the primary biological function of bovine k-casein (106-116), focusing on its antithrombotic properties. It details the molecular mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its study, and illustrates the relevant biological pathways.

Core Biological Function: Antithrombotic Activity

The principal biological function of bovine k-casein (106-116) is its ability to inhibit platelet aggregation, a critical process in thrombosis.[1][2][3][4][5] This anti-platelet activity positions it as a molecule of interest in the research and development of novel antithrombotic agents. The peptide has been shown to inhibit platelet aggregation induced by various agonists, including adenosine diphosphate (ADP).[4][5][6]

Mechanism of Action: Competitive Inhibition of Fibrinogen Binding

The antithrombotic effect of bovine k-casein (106-116) is primarily attributed to its structural similarity to the C-terminal dodecapeptide of the human fibrinogen γ-chain (residues 400-411).[1][7][8][9] This homology allows the k-casein fragment to act as a competitive antagonist for the fibrinogen binding site on the platelet surface receptor, the glycoprotein IIb-IIIa complex (GPIIb-IIIa).[7][8] By binding to this receptor, bovine k-casein (106-116) physically obstructs the binding of fibrinogen, which is essential for the formation of platelet-platelet bridges and subsequent aggregation.[5][7][8] This mechanism effectively disrupts the final common pathway of platelet aggregation.[7]

Quantitative Data Summary

The inhibitory effect of k-casein derived peptides on platelet aggregation has been quantified in several studies. While specific IC50 values for the bovine k-casein (106-116) fragment are not consistently reported in the literature, related data provides valuable insights into its potency.

| Peptide/Fragment | Agonist | Assay | Reported Potency | Source |

| Bovine k-casein (106-116) | ADP | Platelet Aggregation | Inhibition at 30:1 molar ratio (peptide:fibrinogen) | [6] |

| Sheep k-caseinoglycopeptide (106-171) | Thrombin | Platelet Aggregation | IC50: 215 µM | [10] |

| Sheep k-caseinoglycopeptide (106-171) | Collagen | Platelet Aggregation | IC50: 100 µM | [10] |

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the measurement of platelet aggregation in human platelet-rich plasma (PRP) using a light transmission aggregometer.

a. Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

-

Platelet agonists: Adenosine diphosphate (ADP), collagen, thrombin.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Bovine k-casein (106-116) peptide.

-

Light transmission aggregometer.

-

Polypropylene tubes.

b. Method:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge whole blood at 180-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.[11]

-

Carefully transfer the upper PRP layer to a polypropylene tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[11]

-

Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP.

-

-

Platelet Aggregation Measurement:

-

Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.[12]

-

Pre-warm PRP aliquots to 37°C for 5-10 minutes.

-

To test the effect of the peptide, incubate a PRP aliquot with the desired concentration of bovine k-casein (106-116) for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

-

Add the platelet agonist (e.g., ADP, final concentration 5-20 µM) to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The percentage of aggregation is calculated based on the maximal change in light transmission. The percentage of inhibition is calculated relative to a control sample without the peptide.

-

Fibrinogen Binding Assay (Flow Cytometry)

This protocol describes the measurement of fluorescently labeled fibrinogen binding to activated platelets.

a. Materials:

-

Washed human platelets.

-

FITC-labeled human fibrinogen.

-

Platelet agonist (e.g., ADP).

-

Bovine k-casein (106-116) peptide.

-

Tyrode's buffer.

-

Flow cytometer.

b. Method:

-

Preparation of Washed Platelets:

-

Prepare PRP as described above.

-

Acidify the PRP with acid-citrate-dextrose (ACD) and centrifuge at 800 x g for 15 minutes.

-

Resuspend the platelet pellet in Tyrode's buffer containing apyrase and adjust the platelet concentration.

-

-

Fibrinogen Binding Measurement:

-

In a series of tubes, add washed platelets, FITC-labeled fibrinogen (e.g., 10 µM), and varying concentrations of bovine k-casein (106-116) or a vehicle control.[13]

-

Add a platelet agonist (e.g., ADP, 10 µM) to activate the platelets.[13]

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add PBS to stop the reaction and analyze the samples on a flow cytometer.

-

The amount of bound fibrinogen is determined by the fluorescence intensity of the platelets. The percentage of inhibition is calculated based on the reduction in mean fluorescence intensity in the presence of the peptide compared to the control.

-

Visualizations

Caption: Mechanism of Action of Bovine k-casein (106-116).

References

- 1. Effect of kappa-casein split peptides on platelet aggregation and on thrombus formation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analogy between fibrinogen and casein. Effect of an undecapeptide isolated from kappa-casein on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proteomics Analysis in Dairy Products: Cheese, a Review | MDPI [mdpi.com]

- 6. Recombinant Production and Molecular Docking Studies of Casoplatelin, a Bioactive Peptide [openbiotechnologyjournal.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fedoa.unina.it [fedoa.unina.it]

- 10. Sheep kappa-casein peptides inhibit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diagnostica.cz [diagnostica.cz]

- 13. tandfonline.com [tandfonline.com]

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the bovine k-casein fragment 106-116, a bioactive peptide also known as casoplatelin. The guide details its primary sequence, physicochemical properties, and its established role as an antithrombotic agent. Detailed experimental protocols for its synthesis, purification, and functional characterization are provided to facilitate further research and development.

Introduction

Bovine k-casein, a major protein component of milk, is a well-established precursor of various bioactive peptides.[1] Upon enzymatic digestion, typically by chymosin or trypsin during cheesemaking, the C-terminal glycomacropeptide (GMP) is released.[2][3] Encrypted within this larger fragment is the undecapeptide corresponding to residues 106-116, which has been identified as a potent inhibitor of platelet aggregation.[1][3] This fragment, named casoplatelin, is of significant interest due to structural and functional similarities to the C-terminal dodecapeptide of the human fibrinogen γ-chain, suggesting a potential role in modulating thrombosis and hemostasis.[2][4]

Primary Sequence

The primary amino acid sequence of bovine k-casein fragment 106-116 is:

Met - Ala - Ile - Pro - Pro - Lys - Lys - Asn - Gln - Asp - Lys

One-Letter Code: MAIPPKKNQDK[3][5]

Physicochemical and Biological Properties

Casoplatelin is an 11-amino acid peptide with distinct regions: a hydrophobic N-terminus (residues 106-109) and a hydrophilic C-terminus (residues 110-116).[2] Its primary biological function is the inhibition of platelet aggregation, which is a critical step in thrombus formation.[2][3][4]

Quantitative Data Summary

The following table summarizes key quantitative data associated with bovine k-casein fragment 106-116 and its parent molecule, caseinoglycopeptide (CGP).

| Property | Value | Species/Source | Notes |

| Molecular Formula | C₅₅H₉₆N₁₆O₁₆S | Bovine | For fragment 106-116. |

| Average Molecular Weight | 1269.5 g/mol | Bovine | For fragment 106-116. |

| Biological Activity | Antithrombotic / Platelet Aggregation Inhibitor | Bovine, Ovine | Inhibits ADP-induced platelet aggregation.[2][3] |

| IC₅₀ (CGP vs. Thrombin) | 215 µM | Ovine | For the larger C-terminal fragment (residues 106-171), caseinoglycopeptide (CGP), against thrombin-induced platelet aggregation.[6] |

| IC₅₀ (CGP vs. Collagen) | 100 µM | Ovine | For ovine CGP (residues 106-171) against collagen-induced platelet aggregation.[6] |

| IC₅₀ (Bovine CMP Hydrolysate) | 520 µM | Bovine | For tryptic hydrolysate of Casein Macropeptide (CMP) in an ADP-induced platelet aggregation assay.[7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional analysis of k-casein fragment 106-116.

Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the standard Fmoc/tBu strategy for chemical synthesis of the MAIPPKKNQDK peptide.[8][9]

Objective: To chemically synthesize the undecapeptide MAIPPKKNQDK.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Ile-OH, Fmoc-Ala-OH, Fmoc-Met-OH)

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane)

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Precipitation Solvent: Ice-cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Lys):

-

Pre-activate Fmoc-Lys(Boc)-OH (3 eq) with HBTU (3 eq) and DIEA (6 eq) in DMF for 5 minutes.

-

Add the activated amino acid solution to the swollen resin and agitate for 2 hours.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5x).

-

-

Subsequent Amino Acid Couplings: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Asp, Gln, Asn, Lys, Lys, Pro, Pro, Ile, Ala, Met).

-

Final Deprotection: After the final amino acid (Met) is coupled, perform a final Fmoc deprotection as described in step 3.

-

Cleavage and Side-Chain Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation:

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of ice-cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

-

Lyophilize the crude peptide pellet to obtain a dry powder.

-

Purification by Reversed-Phase HPLC (RP-HPLC)

Objective: To purify the synthesized peptide from contaminants.

Materials:

-

Crude lyophilized peptide

-

Solvent A: 0.1% TFA in deionized water

-

Solvent B: 0.1% TFA in acetonitrile

-

RP-HPLC system with a C18 column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.

-

Chromatography:

-

Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, at a flow rate of 1 mL/min.

-

Monitor the elution profile by measuring absorbance at 220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and confirm identity by mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified peptide.

In Vitro Platelet Aggregation Inhibition Assay

Objective: To assess the antithrombotic activity of the purified peptide by measuring its ability to inhibit ADP-induced platelet aggregation.[2][7]

Materials:

-

Purified k-casein fragment 106-116

-

Human whole blood (from healthy, consenting donors)

-

Anticoagulant: 3.2% Sodium Citrate

-

Tyrode's buffer

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Agonist: Adenosine diphosphate (ADP) solution

-

Platelet aggregometer or spectrophotometer

Procedure:

-

PRP Preparation:

-

Collect human whole blood into tubes containing sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain Platelet-Rich Plasma (PRP).

-

Transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP).

-

-

Assay Protocol:

-

Adjust the baseline of the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.

-

Pipette an aliquot of PRP into a cuvette and pre-incubate at 37°C for 5 minutes.

-

Add various concentrations of the purified peptide (or vehicle control) to the PRP and incubate for 5 minutes.

-

Induce platelet aggregation by adding a fixed concentration of ADP (e.g., 10 µM).

-

Record the change in light transmittance for at least 10 minutes.

-

-

Data Analysis:

-

The percentage of aggregation inhibition is calculated as: [(Aggregation_control - Aggregation_sample) / Aggregation_control] * 100.

-

Plot the inhibition percentage against peptide concentration to determine the IC₅₀ value.

-

Visualizations

Experimental Workflow for Peptide Analysis

The following diagram illustrates the general workflow from synthesis to functional testing of the k-casein fragment 106-116.

Caption: Workflow for synthesis, purification, and functional analysis of k-casein fragment 106-116.

Conceptual Pathway of Platelet Aggregation Inhibition

The diagram below conceptualizes the inhibitory action of casoplatelin on platelet aggregation, a key process in thrombosis.

Caption: Casoplatelin inhibits platelet aggregation by interfering with fibrinogen binding.

References

- 1. Bioactive Peptides in Milk: From Encrypted Sequences to Nutraceutical Aspects [mdpi.com]

- 2. Recombinant Production and Molecular Docking Studies of Casoplatelin, a Bioactive Peptide [openbiotechnologyjournal.com]

- 3. food.actapol.net [food.actapol.net]

- 4. mdpi.com [mdpi.com]

- 5. Health-promoting properties of bioactive peptides derived from milk proteins in infant food: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sheep kappa-casein peptides inhibit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

An In-depth Technical Guide on the Core Mechanism of Action for Casoplatelin Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casoplatelin, an undecapeptide derived from κ-casein with the sequence MAIPPKKNQDK, has demonstrated notable anti-thrombotic properties. This technical guide delineates the current understanding of its mechanism of action, focusing on its interaction with fibrinogen and subsequent inhibition of platelet aggregation. This document provides a comprehensive overview of the experimental evidence, molecular modeling studies, and relevant signaling pathways. All quantitative data are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Core Mechanism of Action: Inhibition of Fibrinogen-Mediated Platelet Aggregation

The primary mechanism of action for casoplatelin is its ability to inhibit platelet aggregation by directly interacting with fibrinogen.[1] Platelet aggregation is a critical step in thrombus formation, where fibrinogen acts as a bridging molecule between activated platelets, specifically by binding to the integrin αIIbβ3 on the platelet surface. By binding to fibrinogen, casoplatelin is hypothesized to sterically hinder or otherwise prevent the interaction between fibrinogen and platelet αIIbβ3, thereby inhibiting the formation of platelet plugs.

In Silico Modeling of Casoplatelin-Fibrinogen Interaction

Computational modeling has been instrumental in elucidating the potential binding modes of casoplatelin to fibrinogen.[1][2] Three-dimensional structures of casoplatelin were predicted and subsequently docked with the crystal structure of fibrinogen. These in silico studies suggest that casoplatelin likely interacts with the β-strands within the fibrinogen structure.[1]

Several models of the interaction have been proposed, with casoplatelin binding to different chains (A, B, or C) and regions ("helical" or "head") of the fibrinogen molecule.[1][2] This interaction with the C chain of fibrinogen is thought to be key in preventing the formation of thrombotic clots.[2] The proposed binding models provide a structural basis for the inhibitory effect of casoplatelin on platelet aggregation.

Quantitative Data Summary

The following table summarizes the available quantitative data for casoplatelin's activity.

| Parameter | Value | Description | Source |

| Inhibition of ADP-induced Platelet Aggregation | 30:1 | Molar ratio of casoplatelin to human fibrinogen that resulted in the inhibition of ADP-induced platelet aggregation. | [1] |

Further quantitative data such as binding affinity (Kd) of casoplatelin to fibrinogen and IC50/EC50 values for platelet aggregation inhibition have not been reported in the reviewed literature.

Signaling Pathways

While the direct downstream signaling effects of casoplatelin have not been explicitly detailed in the literature, its mechanism of action by inhibiting the fibrinogen-platelet interaction interrupts a critical step in the final common pathway of platelet aggregation. The following diagram illustrates the general signaling pathway of ADP-induced platelet aggregation that casoplatelin is proposed to disrupt.

Caption: Proposed mechanism of casoplatelin action.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature, enabling replication and further investigation.

Recombinant Production of Casoplatelin

The production of casoplatelin for experimental use was achieved through a recombinant method in E. coli.[1]

Caption: Experimental workflow for producing recombinant casoplatelin.

Detailed Steps:

-

DNA Construct Design : A synthetic DNA construct encoding the 11-amino acid casoplatelin peptide (MAIPPKKNQDK) was designed. This construct included pepsin cleavage sites flanking the peptide sequence to facilitate its release from a pro-peptide after expression.[1]

-

Cloning : The synthetic oligonucleotides were annealed and ligated into a pBADgIII vector. The ligation was followed by mung bean nuclease digestion to remove any nucleotide overhangs.[1]

-

Expression : The recombinant vector was transformed into E. coli cells. Expression of the pro-peptide containing casoplatelin was induced.[1]

-

Purification and Cleavage : The expressed fusion protein was purified. Subsequently, the purified pro-peptide was digested with pepsin in a gastric buffer to release the active casoplatelin peptide.[2]

ADP-Induced Platelet Aggregation Assay

The anti-thrombotic activity of the purified recombinant casoplatelin was assessed using an ADP-induced platelet aggregation assay.[1]

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation : Human blood is collected in an anticoagulant solution. PRP is obtained by centrifugation.

-

Reaction Mixture : A reaction mixture is prepared containing PRP and human fibrinogen.

-

Addition of Casoplatelin : Recombinant casoplatelin is added to the reaction mixture to achieve a desired molar ratio relative to fibrinogen (e.g., 30:1).[1]

-

Induction of Aggregation : Platelet aggregation is induced by the addition of Adenosine Diphosphate (ADP).

-

Monitoring Aggregation : The change in optical density or light transmittance of the sample is monitored over time using an aggregometer. A decrease in absorbance (or increase in transmittance) indicates platelet aggregation.[1]

-

Control : A control reaction is run in parallel without the addition of casoplatelin to measure the baseline level of ADP-induced aggregation.

Conclusion and Future Directions

The current body of evidence strongly suggests that casoplatelin exerts its anti-thrombotic effect by directly binding to fibrinogen, thereby inhibiting its ability to mediate platelet aggregation. While in silico models have provided valuable insights into this interaction, further experimental validation is required to precisely map the binding site and determine the binding affinity.

Future research should focus on:

-

Quantitative Binding Studies : Determining the dissociation constant (Kd) of the casoplatelin-fibrinogen interaction using techniques such as surface plasmon resonance or isothermal titration calorimetry.

-

IC50/EC50 Determination : Establishing a dose-response curve for casoplatelin's inhibition of platelet aggregation to determine its potency (IC50/EC50).

-

In Vivo Studies : Evaluating the anti-thrombotic efficacy and pharmacokinetic profile of casoplatelin in animal models of thrombosis.

-

Elucidation of Downstream Signaling : Investigating whether casoplatelin binding to fibrinogen modulates any downstream signaling events within the platelet, beyond steric hindrance.

A deeper understanding of these aspects will be crucial for the potential development of casoplatelin as a novel anti-platelet therapeutic agent.

References

K-Casein Fragment (106-116): A Technical Guide to its Role in Inhibiting Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. The dysregulation of this process can lead to cardiovascular diseases, which remain a leading cause of mortality worldwide. Consequently, there is a significant and ongoing search for novel antiplatelet agents. One such promising candidate is the undecapeptide derived from bovine K-casein, corresponding to residues 106-116, also known as casoplatelin. This peptide has demonstrated a significant inhibitory effect on platelet aggregation. This technical guide provides an in-depth overview of the current understanding of K-casein (106-116)'s role in inhibiting platelet aggregation, including quantitative data on its efficacy, detailed experimental protocols for its study, and a visualization of its mechanism of action.

Quantitative Data: Inhibitory Effects of K-Casein Peptides on Platelet Aggregation

The inhibitory potential of K-casein derived peptides has been quantified in various in vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric used to evaluate the potency of these peptides against different platelet agonists.

| Peptide Sequence | Species | Agonist | IC50 (µM) | Reference |

| K-Casein (106-116) | Bovine | ADP | Not explicitly quantified, but shown to inhibit | [1] |

| Caseinoglycopeptide (106-171) | Sheep | Thrombin | 215 | [2] |

| Caseinoglycopeptide (106-171) | Sheep | Collagen | 100 | [2] |

Mechanism of Action: Competitive Inhibition of Fibrinogen Binding

The primary mechanism by which K-casein (106-116) inhibits platelet aggregation is through competitive inhibition of fibrinogen binding to the platelet surface receptor, integrin αIIbβ3 (also known as GPIIb/IIIa). This action is attributed to the structural homology between the K-casein fragment and the C-terminal dodecapeptide of the human fibrinogen γ-chain (residues 400-411).[1][3][4]

Upon platelet activation by agonists such as ADP, thrombin, or collagen, the αIIbβ3 receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet aggregate. K-casein (106-116) competes with the fibrinogen γ-chain for the binding site on the activated αIIbβ3 receptor, thereby preventing the cross-linking of platelets and inhibiting aggregation.[5]

Figure 1. Signaling pathway of K-casein (106-116) inhibiting platelet aggregation.

Experimental Protocols

The following is a detailed methodology for an in vitro platelet aggregation assay to assess the inhibitory effect of K-casein (106-116).

Preparation of Platelet-Rich Plasma (PRP)

-

Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect the blood into tubes containing 3.2% or 3.8% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate).

-

First Centrifugation: Centrifuge the whole blood at a low speed (e.g., 200-250 x g) for 10-15 minutes at room temperature with the brake off. This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" of white blood cells and platelets in the middle, and platelet-rich plasma (PRP) on top.

-

PRP Collection: Carefully aspirate the upper PRP layer using a sterile pipette and transfer it to a clean polypropylene tube.

-

Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to pellet the remaining platelets and cells. The resulting supernatant is platelet-poor plasma (PPP).

-

Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet concentration to a standardized value (e.g., 2.5-3.0 x 10^8 platelets/mL) by diluting with PPP.

Platelet Aggregation Assay (Light Transmission Aggregometry)

-

Instrument Setup: Pre-warm a light transmission aggregometer to 37°C.

-

Blanking: Place a cuvette containing PPP into the aggregometer to set the baseline (100% light transmission).

-

Sample Preparation: Place a cuvette containing a specific volume of PRP (e.g., 450 µL) and a magnetic stir bar into the sample well of the aggregometer. Allow the PRP to equilibrate for at least 2 minutes.

-

Addition of Inhibitor: Add a specific concentration of the K-casein (106-116) peptide solution or a vehicle control to the PRP and incubate for a predetermined time (e.g., 1-5 minutes).

-

Initiation of Aggregation: Add a known concentration of a platelet agonist (e.g., ADP, thrombin, or collagen) to the cuvette to induce aggregation.

-

Data Recording: Record the change in light transmission over time (typically 5-10 minutes). As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

-

Data Analysis: The maximum percentage of aggregation is calculated relative to the PPP baseline. Dose-response curves can be generated by testing a range of K-casein (106-116) concentrations to determine the IC50 value.

Figure 2. Experimental workflow for in vitro platelet aggregation assay.

Conclusion and Future Directions

The K-casein fragment (106-116) presents a compelling case as a natural antiplatelet agent. Its mechanism of action, centered on the competitive inhibition of fibrinogen binding to the αIIbβ3 receptor, is well-supported by structural and functional studies. The quantitative data, though limited, indicates a potent inhibitory effect. The provided experimental protocols offer a robust framework for further investigation and characterization of this and other bioactive peptides.

Future research should focus on:

-

Expanding the quantitative dataset to include IC50 values for K-casein (106-116) against a wider range of agonists.

-

Investigating potential downstream signaling effects that may be modulated by the peptide's interaction with the αIIbβ3 receptor.

-

Conducting in vivo studies to assess the antithrombotic efficacy and pharmacokinetic profile of casoplatelin.

-

Exploring the potential for developing peptidomimetics with enhanced stability and oral bioavailability.

The continued exploration of K-casein (106-116) and related peptides holds significant promise for the development of novel, naturally-derived therapeutics for the prevention and treatment of thrombotic disorders.

References

- 1. Analogy between fibrinogen and casein. Effect of an undecapeptide isolated from kappa-casein on platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sheep kappa-casein peptides inhibit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of kappa-casein split peptides on platelet aggregation and on thrombus formation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Emerging Role of Milk-Derived Peptides in Antithrombotic Therapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary underlying pathology for major cardiovascular events such as myocardial infarction and stroke. Current antithrombotic therapies, while effective, are often associated with significant bleeding risks. This has spurred the search for safer, naturally derived antithrombotic agents. Milk proteins, particularly casein and whey, have emerged as a promising source of bioactive peptides with antithrombotic properties. These peptides, encrypted within the primary protein sequence, can be released during gastrointestinal digestion or food processing and have been shown to modulate platelet function and the coagulation cascade. This technical guide provides an in-depth overview of the discovery, mechanisms of action, and experimental validation of the antithrombotic activity of milk-derived peptides.

Quantitative Data on Antithrombotic Activity of Milk Peptides

The antithrombotic efficacy of various milk-derived peptides has been quantified through several in vitro and in vivo studies. The following tables summarize the key quantitative data available in the literature, providing a comparative overview of their potency.

Table 1: Inhibition of Platelet Aggregation by Milk-Derived Peptides

| Peptide Sequence | Source Protein | Agonist | IC50 (µM) | Reference |

| MAIPPKKNQDK | Bovine κ-Casein | ADP | Not specified, inhibits fibrinogen binding | [1] |

| Casoplatelin (f106-116 of κ-casein) | Bovine κ-Casein | ADP | Inhibits aggregation | [2] |

| KNQDK (f112-116 of κ-casein) | Bovine κ-Casein | ADP | Exerted antithrombotic activity | [3] |

| Caseinoglycopeptide (f106-169) | Bovine κ-Casein | ADP | Exerted antithrombotic activity | [3] |

| Caseinoglycopeptide (f106-171) | Sheep κ-Casein | Thrombin | 215 | [4] |

| Caseinoglycopeptide (f106-171) | Sheep κ-Casein | Collagen | 100 | [4] |

| KDQDK | Sheep κ-Casein | Thrombin | Completely inhibited | [4] |

| TAQVTSTEV | Sheep κ-Casein | Thrombin | Completely inhibited | [4] |

| QVTSTEV | Sheep κ-Casein | Thrombin | Completely inhibited | [4] |

| KRDS | Human Lactoferrin | - | Less effective than RGDS | [1] |

Table 2: Effect of Milk-Derived Peptides on Coagulation Parameters

| Peptide Sequence | Source Protein | Assay | Effect | Concentration | Reference |

| YQEPVLGPVR (PICA) | β-Casein | aPTT, PT, TT | Prolongation | Not specified | [5] |

| LRPVAAEIY (LF-LR) | Lactoferrin | aPTT | Prolonged by 13.4 s | 5 mM | [6] |

| LRPVAAEIY (LF-LR) | Lactoferrin | PT | Prolonged by 1.7 s | 5 mM | [6] |

| LRPVAAEIY (LF-LR) | Lactoferrin | TT | Prolonged by 5.1 s | 5 mM | [6] |

| LRPVAAEIY (LF-LR) | Lactoferrin | Fibrinogen Clotting Time | Prolonged from 15.3 to 20.2 s | Not specified | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antithrombotic potential of milk peptides. The following are protocols for key experiments cited in the literature.

In Vitro Assays

1. ADP-Induced Platelet Aggregation Assay

This assay measures the ability of a peptide to inhibit platelet aggregation in response to the agonist Adenosine Diphosphate (ADP).

-

Materials:

-

Freshly drawn human or animal blood anticoagulated with 3.8% trisodium citrate (9:1 v/v).

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

-

ADP solution (e.g., 10 µM).

-

Test peptide dissolved in an appropriate solvent.

-

Platelet aggregometer.

-

-

Procedure:

-

Prepare PRP by centrifuging the anticoagulated blood at a low speed (e.g., 240g for 10 minutes) at room temperature.[7]

-

Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000g for 15 minutes).

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate a known volume of PRP with the test peptide or vehicle control at 37°C for a specified time (e.g., 5 minutes).

-

Add the ADP solution to initiate platelet aggregation and record the change in light transmittance for a set period (e.g., 5-10 minutes).

-

The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of the peptide to that of the control. The IC50 value is the concentration of the peptide that inhibits aggregation by 50%.[8]

-

2. Activated Partial Thromboplastin Time (aPTT) Assay

This assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.

-

Materials:

-

Platelet-Poor Plasma (PPP).

-

aPTT reagent (containing a contact activator like kaolin or silica, and phospholipids).

-

Calcium chloride (CaCl₂) solution (0.025 M).

-

Coagulometer.

-

-

Procedure:

-

Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.[9]

-

In a coagulometer cuvette, mix a defined volume of PPP with the test peptide or vehicle control.

-

Add a specified volume of the pre-warmed aPTT reagent to the plasma-peptide mixture and incubate for a precise time (e.g., 3-5 minutes) at 37°C.[5][10]

-

Initiate the clotting process by adding a specific volume of the pre-warmed CaCl₂ solution.

-

The coagulometer measures the time taken for clot formation.

-

Prolongation of the aPTT in the presence of the peptide indicates an inhibitory effect on the intrinsic and/or common coagulation pathways.

-

3. Thrombin Inhibition Assay (Chromogenic)

This assay measures the direct inhibitory effect of a peptide on thrombin activity.

-

Materials:

-

Purified human thrombin.

-

Chromogenic thrombin substrate (e.g., S-2238).

-

Assay buffer.

-

Test peptide.

-

Microplate reader.

-

-

Procedure:

-

In a microplate well, add the assay buffer, purified thrombin, and the test peptide at various concentrations.

-

Incubate the mixture for a defined period at 37°C to allow for the interaction between the peptide and thrombin.

-

The thrombin cleaves the substrate, releasing a colored product (p-nitroaniline), which can be measured spectrophotometrically at 405 nm.[11]

-

The rate of color development is inversely proportional to the thrombin inhibitory activity of the peptide.

-

In Vivo Model

1. Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model in Mice

This model is widely used to evaluate the in vivo efficacy of antithrombotic agents.

-

Materials:

-

Anesthetized mice (e.g., C57BL/6).[13]

-

Ferric chloride (FeCl₃) solution (e.g., 5-10%).

-

Filter paper discs.

-

Doppler flow probe or intravital microscope.

-

-

Procedure:

-

Anesthetize the mouse and surgically expose the carotid artery.[13][14]

-

Measure the baseline arterial blood flow using a Doppler flow probe.

-

Apply a filter paper disc saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a specific duration (e.g., 3 minutes).[14][15]

-

The FeCl₃ induces oxidative injury to the vessel wall, initiating thrombus formation.

-

Monitor the blood flow continuously until complete occlusion occurs (cessation of blood flow).

-

The time to occlusion is the primary endpoint. An increase in the time to occlusion in animals treated with the test peptide compared to the control group indicates antithrombotic activity.

-

Signaling Pathways and Experimental Workflows

Diagram 1: General Mechanism of Action for Antithrombotic Milk Peptides

Caption: Overview of the generation and dual-action mechanism of antithrombotic milk peptides.

Diagram 2: Signaling Pathway of κ-Casein-Derived Peptides (Casoplatelins) in Platelet Aggregation Inhibition

Caption: Casoplatelin inhibits platelet aggregation by blocking fibrinogen binding to the αIIbβ3 receptor.

Diagram 3: Experimental Workflow for In Vitro Antithrombotic Activity Screening

Caption: A typical workflow for the discovery and identification of antithrombotic peptides from milk.

Conclusion

Milk-derived peptides represent a promising and largely untapped resource for the development of novel antithrombotic agents. Their mechanisms of action, targeting both platelet aggregation and the coagulation cascade, offer the potential for a multifaceted approach to thrombosis prevention and treatment. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of these bioactive peptides. Future research should focus on the oral bioavailability of these peptides, their in vivo efficacy in more complex disease models, and the elucidation of their detailed molecular interactions with their targets to pave the way for their application in functional foods and pharmaceuticals.

References

- 1. Milk‐derived bioactive peptides and their health promoting effects: a potential role in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recombinant Production and Molecular Docking Studies of Casoplatelin, a Bioactive Peptide [openbiotechnologyjournal.com]

- 3. Effect of kappa-casein split peptides on platelet aggregation and on thrombus formation in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sheep kappa-casein peptides inhibit platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 6. Novel Anticoagulant Peptide from Lactoferrin Binding Thrombin at the Active Site and Exosite-I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. atlas-medical.com [atlas-medical.com]

- 10. vitroscient.com [vitroscient.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Chromogenic substrate spectrophotometric assays for the measurement of clotting function [pubmed.ncbi.nlm.nih.gov]

- 13. Ferric chloride-induced arterial thrombosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Structural Homology Between κ-Casein (106-116) and Fibrinogen γ-Chain (400-411): A Technical Guide on its Antithrombotic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prevention and treatment of thrombotic diseases remain a significant challenge in modern medicine. A promising avenue of research involves the identification of naturally occurring bioactive peptides with antithrombotic properties. One such peptide is the undecapeptide from bovine κ-casein, corresponding to residues 106-116. This peptide exhibits structural homology to the C-terminal dodecapeptide of the human fibrinogen γ-chain (residues 400-411). This structural mimicry allows the κ-casein-derived peptide to act as a competitive inhibitor of fibrinogen binding to its receptor on platelets, the glycoprotein IIb/IIIa (GPIIb/IIIa) complex, thereby inhibiting platelet aggregation, a critical step in thrombus formation. This technical guide provides an in-depth analysis of this structural homology, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Data

The structural and functional relationship between the κ-casein peptide and the fibrinogen γ-chain peptide can be quantified through sequence alignment and inhibitory concentration measurements.

Sequence Alignment

A pairwise sequence alignment of bovine κ-casein (106-116) and human fibrinogen γ-chain (400-411) reveals key similarities. Although the overall sequence identity is modest, the presence of homologous residues at critical positions is believed to contribute to the observed functional mimicry.

| Peptide | Sequence |

| Bovine κ-Casein (106-116) | M A I P P K K N Q D K |

| Human Fibrinogen γ-Chain (400-411) | H H L G G A K Q A G D V |

Alignment Results:

-

Identity: 2/11 (18%)

-

Similarity: 3/11 (27%) - (Isoleucine (I) at position 108, Lysine (K) at position 112, and Aspartic Acid (D) at position 115 in κ-casein are in homologous positions to residues in the fibrinogen γ-chain)

Inhibitory Activity

The functional consequence of this structural homology is the inhibition of platelet aggregation and fibrinogen binding. The following table summarizes the 50% inhibitory concentrations (IC50) of various related peptides.

| Peptide | Assay | Agonist | IC50 (µM) |

| Sheep κ-Caseinoglycopeptide (106-171) | Platelet Aggregation | Thrombin | 215 |

| Sheep κ-Caseinoglycopeptide (106-171) | Platelet Aggregation | Collagen | 100 |

| Bovine κ-Casein (106-116) | Platelet Aggregation | ADP | 250 |

| Human Fibrinogen γ-Chain (400-411) | Inhibition of Fibrinogen Binding to Platelets | - | 48-180 |

Experimental Protocols

To investigate the structural and functional homology between κ-casein (106-116) and fibrinogen, two key experimental procedures are employed: a competitive binding assay and a platelet aggregation assay.

Competitive Fibrinogen Binding Assay

This assay directly measures the ability of the κ-casein peptide to compete with fibrinogen for binding to the GPIIb/IIIa receptor on platelets. A common method involves the use of radiolabeled fibrinogen.

Objective: To determine the inhibitory concentration (IC50) of κ-casein (106-116) for the binding of ¹²⁵I-labeled fibrinogen to activated platelets.

Materials:

-

Washed human platelets

-

¹²⁵I-labeled human fibrinogen

-

Bovine κ-casein peptide (106-116)

-

Human fibrinogen γ-chain peptide (400-411) (as a positive control)

-

Platelet agonists (e.g., Adenosine diphosphate - ADP, Thrombin)

-

Tyrode's buffer (pH 7.4)

-

Scintillation fluid and counter

Procedure:

-

Platelet Preparation: Isolate human platelets from fresh whole blood by differential centrifugation to obtain washed platelets. Resuspend the platelets in Tyrode's buffer to a final concentration of 2-3 x 10⁸ platelets/mL.

-

Platelet Activation: Activate the washed platelets by adding a platelet agonist such as ADP (final concentration 10-20 µM) or thrombin (final concentration 0.1-0.5 U/mL) and incubate for 5-10 minutes at 37°C.

-

Competitive Binding: In a series of microcentrifuge tubes, add the activated platelets. To these tubes, add varying concentrations of the κ-casein peptide (or the fibrinogen γ-chain peptide).

-

Radioligand Addition: Add a constant, subsaturating concentration of ¹²⁵I-labeled fibrinogen to each tube.

-

Incubation: Incubate the mixture for 30 minutes at room temperature to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the platelets (with bound ¹²⁵I-fibrinogen) from the unbound ¹²⁵I-fibrinogen by centrifugation through a silicone oil layer.

-

Quantification: Aspirate the supernatant and cut the tip of the tube containing the platelet pellet. Measure the radioactivity of the pellet using a gamma counter.

-

Data Analysis: Plot the percentage of bound ¹²⁵I-fibrinogen against the logarithm of the competitor peptide concentration. Determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the specific binding of ¹²⁵I-fibrinogen.

Platelet Aggregation Assay

This assay measures the overall effect of the κ-casein peptide on platelet function, specifically its ability to inhibit platelet aggregation. Light Transmission Aggregometry (LTA) is the gold standard method.

Objective: To assess the inhibitory effect of κ-casein (106-116) on agonist-induced platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets

-

Platelet-poor plasma (PPP)

-

Bovine κ-casein peptide (106-116)

-

Platelet agonists (e.g., ADP, collagen, thrombin)

-

Aggregometer

Procedure:

-

PRP Preparation: Obtain PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g for 15 minutes). Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

-

Baseline Adjustment: Adjust the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.

-

Incubation with Peptide: Pre-incubate the PRP with various concentrations of the κ-casein peptide for a short period (e.g., 5 minutes) at 37°C in the aggregometer cuvette with continuous stirring.

-

Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, or thrombin) to the cuvette to induce aggregation.

-

Measurement: Record the change in light transmission through the sample over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

-

Data Analysis: The maximum aggregation percentage is determined for each concentration of the peptide. Plot the percentage of inhibition of aggregation against the peptide concentration to determine the IC50 value.

Mandatory Visualization

Signaling Pathway of Competitive Inhibition

The following diagram illustrates the mechanism by which κ-casein (106-116) competitively inhibits fibrinogen binding to the platelet GPIIb/IIIa receptor.

Caption: Competitive inhibition of fibrinogen-mediated platelet aggregation by κ-casein (106-116).

Experimental Workflow for Comparative Analysis

This diagram outlines the workflow for comparing the inhibitory effects of κ-casein (106-116) and the fibrinogen γ-chain peptide.

Caption: Experimental workflow for comparing the inhibitory effects of peptides.

The Therapeutic Potential of K-Casein Fragments: A Technical Guide for Researchers

An in-depth exploration of the bioactive peptides derived from kappa-casein, detailing their diverse therapeutic applications, mechanisms of action, and the experimental methodologies for their study.

Introduction

Kappa-casein (k-casein), a principal protein in milk, is a well-established precursor to a multitude of bioactive peptides. These fragments, released through enzymatic hydrolysis, exhibit a remarkable range of physiological activities, positioning them as promising candidates for the development of novel therapeutics and functional foods. This technical guide provides a comprehensive overview of the current research into the therapeutic applications of k-casein fragments, with a focus on their quantitative efficacy, the experimental protocols used for their characterization, and the underlying signaling pathways.

Therapeutic Applications and Bioactivities

K-casein fragments have demonstrated a wide spectrum of therapeutic potential, including antihypertensive, antimicrobial, antioxidant, immunomodulatory, opioid, and anticancer activities. The biological function of these peptides is intrinsically linked to their amino acid sequence and structure.

Antihypertensive Activity: ACE Inhibition

A significant area of research has focused on the ability of k-casein peptides to inhibit the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

Table 1: ACE Inhibitory Activity of K-Casein Fragments

| Peptide Sequence | Source | IC50 Value | Reference |

| ARHPHPHLSFM | Goat Milk κ-casein | 4.27 µM | [1][2] |

| VSP | Bovine κ-casein (CSN3F1) | 21.8 µM | |

| ASP | Bovine κ-casein (CSN3B, CSN3C) | 242.3 µM | |

| ACHP | Bovine κ-casein (CSN3G2) | 360.7 µM | |

| AHHP | Bovine κ-casein (CSN3*C) | 847.6 µM | |

| Not Specified | Bovine κ-casein hydrolysate | 9.97 µg/ml | [3] |

Antimicrobial Activity

Certain k-casein fragments exhibit potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria.

Table 2: Minimum Inhibitory Concentration (MIC) of Antibacterial K-Casein Fragments

| Peptide/Fragment | Target Bacteria | MIC Value | Reference |

| κ-casein f(18-24) | Escherichia coli, Listeria innocua | Effective (Specific MIC not provided) | [4] |

| κ-casein f(30-32) | Escherichia coli, Listeria innocua | Effective (Specific MIC not provided) | [4] |

| κ-casein f(139-146) | Escherichia coli, Listeria innocua | Effective (Specific MIC not provided) | [4] |

| Plasmin digest of κ-casein | Gram-positive bacteria | 20 µg/ml | [5] |

| Plasmin digest of κ-casein | Gram-negative bacteria | 60 µg/ml | [5] |

| κC1 | Gram-positive bacteria | 90 µg/ml | [5] |

| κC1 | Gram-negative bacteria | 200 µg/ml | [5] |

| κC3 | Gram-positive bacteria | 60-70 µg/ml | [5] |

| κC3 | Gram-negative bacteria | 100 µg/ml | [5] |

| κC4 | Gram-positive bacteria | 70-80 µg/ml | [5] |

| κC4 | Gram-negative bacteria | 125 µg/ml | [5] |

| T136EAVESTVATL146 | Various Bacteria | 12.5-100 µg/mL | [6] |

Opioid and Anti-Opioid Activity

K-casein is a source of peptides with opioid-like and opioid-antagonist activities. These peptides, known as casoxins, interact with opioid receptors.

Table 3: Opioid Antagonist Activity of Casoxins from K-Casein

| Peptide (Casoxin) | Sequence | Activity Concentration | Assay | Reference |

| Casoxin A | Tyr-Pro-Ser-Tyr-Gly-Leu-Asn | 200 µM | Guinea pig ileum assay | [7][8] |

| Casoxin B | Tyr-Pro-Tyr-Tyr | 100 µM | Guinea pig ileum assay | [7][8] |

| Casoxin C | Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg | 5 µM | Guinea pig ileum assay | [7][8] |

Casoxin C has also been identified as an agonist for C3a receptors, indicating a broader immunomodulatory role.[9]

Antioxidant Activity

K-casein derived peptides can exert antioxidant effects through direct radical scavenging and by modulating cellular antioxidant defense systems. The Keap1-Nrf2 signaling pathway is a key mechanism for the latter.[10][11][12] A peptide from yak casein, Arg-Glu-Leu-Glu-Glu-Leu, showed superoxide anion and hydroxyl radical scavenging activity with IC50 values of 0.52 and 0.69 mg/mL, respectively.[13]

Immunomodulatory Activity

Fragments of k-casein can modulate the immune response. For instance, a bovine k-casein fragment was shown to induce a hypo-responsive M2-like macrophage phenotype by targeting the nuclear factor-κB (NF-κB) signal transduction pathway.[14] This suggests a potential application in mitigating chronic inflammatory conditions.

Anticancer Activity

A fragment of human k-casein, known as lactaptin (and its recombinant analog RL2), has demonstrated pro-apoptotic activity in human breast adenocarcinoma cells (MCF-7 and MDA-MB-231) without affecting normal cells.[15][16] This action is mediated through the mitochondrial and death receptor apoptosis pathways.[15]

Experimental Protocols

The generation and characterization of bioactive k-casein fragments involve a series of well-defined experimental procedures.

Enzymatic Hydrolysis of K-Casein

This is the initial step to release the bioactive peptides from the parent protein.

-

Objective: To cleave k-casein into smaller peptide fragments using specific proteases.

-

Materials:

-

K-casein (bovine, goat, etc.)

-

Proteolytic enzyme (e.g., pepsin, trypsin, chymotrypsin, alcalase, plasmin)

-

Buffer solution (specific to the enzyme's optimal pH)

-

Water bath or incubator

-

pH meter

-

Reagents for enzyme inactivation (e.g., heat, specific inhibitors)

-

-

Protocol:

-

Prepare a solution of k-casein (e.g., 8-10% w/v) in the appropriate buffer.[17]

-

Pre-incubate the solution at the optimal temperature for the chosen enzyme (e.g., 37°C for trypsin).

-

Add the protease to the k-casein solution at a specific enzyme-to-substrate ratio.

-

Maintain the pH at the enzyme's optimum (e.g., pH 8.0 for trypsin) throughout the hydrolysis period.[17]

-

Incubate for a defined period (can range from minutes to several hours).

-

Inactivate the enzyme by, for example, heating the solution to 100°C for 10 minutes.[17]

-

Cool the hydrolysate and store it for further analysis.

-

Isolation and Purification of Bioactive Peptides

Following hydrolysis, the peptide mixture is fractionated to isolate the active fragments.

-

Objective: To separate the desired bioactive peptides from the complex hydrolysate.

-

Materials:

-

K-casein hydrolysate

-

Ultrafiltration membranes with various molecular weight cut-offs (MWCO)

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase (e.g., C18) or size-exclusion chromatography columns

-

Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

-

-

Protocol:

-

Ultrafiltration: Fractionate the hydrolysate based on molecular weight using a series of MWCO membranes (e.g., <1 kDa, 1-3 kDa, 3-5 kDa).[10]

-

Reversed-Phase HPLC (RP-HPLC):

-

Inject the fraction of interest into the HPLC system equipped with a C18 column.

-

Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) in an aqueous solvent, both typically containing a small amount of an ion-pairing agent like trifluoroacetic acid.

-

Collect the eluted fractions at different retention times.

-

-

Further Purification (if necessary): Re-chromatograph the active fractions using a different gradient or column to achieve higher purity.

-

Bioactivity Assays

The purified peptides are then tested for their specific biological activities.

-

ACE Inhibitory Assay:

-

Based on the spectrophotometric measurement of the cleavage of a synthetic substrate (e.g., Hippuryl-His-Leu) by ACE. The decrease in substrate cleavage in the presence of the peptide indicates inhibition.

-

-

Antimicrobial Assay (MIC Determination):

-

A microdilution method is commonly used where various concentrations of the peptide are incubated with a standardized bacterial suspension in a microplate. The MIC is the lowest concentration that visibly inhibits bacterial growth.

-

-

Antioxidant Assays:

-

DPPH Radical Scavenging Assay: Measures the ability of the peptide to donate a hydrogen atom and reduce the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically.

-

Cell-based Assays: Involve treating cells (e.g., HepG2) with an oxidizing agent and the peptide, then measuring markers of oxidative stress (e.g., ROS levels) and the expression of antioxidant enzymes.[10][11]

-

-

Opioid Receptor Binding Assay:

-

Typically involves a competitive binding assay using radiolabeled opioid receptor ligands and cell membranes expressing the receptor of interest. The ability of the peptide to displace the radioligand indicates binding affinity.

-

-

Cell Viability and Apoptosis Assays:

-

MTT Assay: A colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.

-

Flow Cytometry with Annexin V/Propidium Iodide Staining: To differentiate between viable, apoptotic, and necrotic cells.

-

Signaling Pathways and Mechanisms of Action

The therapeutic effects of k-casein fragments are mediated through their interaction with specific cellular signaling pathways.

Immunomodulatory Effects via the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Certain k-casein fragments can suppress the activation of this pathway in macrophages, leading to a reduction in the production of pro-inflammatory cytokines.

Caption: K-casein fragment inhibits NF-κB signaling.

Antioxidant Effects via the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response. K-casein derived peptides can activate this pathway, leading to the expression of antioxidant enzymes.

Caption: K-casein peptide activates the Keap1-Nrf2 pathway.

Anticancer Effects via Apoptosis Induction

The human k-casein fragment, lactaptin, induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Caption: Lactaptin induces apoptosis in cancer cells.

Experimental Workflow

The overall process from obtaining k-casein to identifying and characterizing its bioactive fragments follows a logical workflow.

Caption: Workflow for k-casein bioactive peptide discovery.

Conclusion and Future Directions

K-casein fragments represent a rich and largely untapped source of potent bioactive molecules with significant therapeutic potential. The diverse range of activities, from ACE inhibition to anticancer effects, underscores the importance of continued research in this area. Future studies should focus on the in-depth characterization of novel k-casein peptides, including their structure-activity relationships, bioavailability, and in vivo efficacy. The development of scalable and cost-effective methods for the production and purification of these peptides will be crucial for their translation into clinical and commercial applications. Furthermore, exploring the synergistic effects of different k-casein fragments could lead to the development of more potent and multi-targeted therapeutic strategies. The information presented in this guide provides a solid foundation for researchers and drug development professionals to advance the exciting field of k-casein-derived therapeutics.

References

- 1. Novel angiotensin-converting enzyme inhibitory peptides from caseins and whey proteins of goat milk - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. entomoljournal.com [entomoljournal.com]

- 4. Identification of antibacterial peptides from bovine kappa-casein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plasmin digest of κ-casein as a source of antibacterial peptides | Journal of Dairy Research | Cambridge Core [cambridge.org]

- 6. researchgate.net [researchgate.net]

- 7. Opioid antagonist peptides derived from kappa-casein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cambridge.org [cambridge.org]

- 9. Identification of casoxin C, an ileum-contracting peptide derived from bovine kappa-casein, as an agonist for C3a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant Activity of Novel Casein-Derived Peptides with Microbial Proteases as Characterized via Keap1-Nrf2 Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant Activity of Novel Casein-Derived Peptides with Microbial Proteases as Characterized via Keap1-Nrf2 Pathway in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Bovine κ-Casein Fragment Induces Hypo-Responsive M2-Like Macrophage Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural and Aggregation Features of a Human κ-Casein Fragment with Antitumor and Cell-Penetrating Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural and Aggregation Features of a Human κ-Casein Fragment with Antitumor and Cell-Penetrating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Characterization of casein hydrolysates derived from enzymatic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of k-Casein (106-116) Peptide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the chemical synthesis, purification, and characterization of the k-casein (106-116) peptide, also known as casoplatelin. The peptide, with the sequence Met-Ala-Ile-Pro-Pro-Lys-Lys-Asn-Gln-Asp-Lys (MAIPPKKNQDK), is a bioactive fragment of bovine k-casein known for its antithrombotic properties, specifically its ability to inhibit platelet aggregation and fibrinogen binding.[1][2][3][4]

The following sections detail the materials, experimental procedures, and data analysis required to obtain a high-purity synthetic version of this peptide for research and development purposes.

Data Presentation

Quantitative data and key information for the synthesis and analysis are summarized in the tables below for easy reference.

Table 1: Materials and Reagents for Peptide Synthesis, Purification, and Characterization

| Category | Item | Specification/Supplier |

|---|---|---|

| Resin | Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution |

| Amino Acids | Fmoc-protected L-amino acids | Fmoc-L-Met-OH, Fmoc-L-Ala-OH, etc. |

| Side-chain protection | Lys(Boc), Asn(Trt), Gln(Trt), Asp(OtBu) | |

| Solvents | N,N-Dimethylformamide (DMF) | Peptide synthesis grade |

| Dichloromethane (DCM) | ACS grade | |

| Acetonitrile (ACN) | HPLC grade | |

| Diethyl ether | Anhydrous | |

| Reagents | Piperidine | Reagent grade |

| HATU (Coupling Agent) | ≥98% purity | |

| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | |

| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | |

| Triisopropylsilane (TIS) | Scavenger, ≥98% |

| | Water | Deionized or Milli-Q |

Table 2: Physicochemical Properties of k-Casein (106-116)

| Property | Value |

|---|---|

| Sequence | Met-Ala-Ile-Pro-Pro-Lys-Lys-Asn-Gln-Asp-Lys |

| Molecular Formula | C₅₈H₁₀₃N₁₅O₁₅S |

| Average Molecular Weight | 1286.60 Da |

| Monoisotopic Molecular Weight | 1285.75 Da |

Table 3: Typical RP-HPLC Purification Parameters

| Parameter | Analytical | Preparative |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 150 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Gradient | 5-50% B over 30 min | 10-40% B over 40 min |

| Flow Rate | 1.0 mL/min | 20.0 mL/min |

| Detection | UV at 214 nm and 280 nm | UV at 220 nm |

| Column Temperature | 25 °C | Ambient |

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of k-casein (106-116) on a Rink Amide resin to yield a C-terminally amidated peptide. The process involves sequential cycles of deprotection and coupling.[5][6]

A. Resin Preparation:

-

Place Rink Amide resin (e.g., 0.1 mmol scale) into a fritted reaction vessel.[7]

-

Add N,N-Dimethylformamide (DMF) to swell the resin for 1 hour with gentle agitation.[7]

-

Drain the DMF from the vessel.

B. Synthesis Cycle (Repeated for each amino acid):

-

Fmoc Deprotection:

-

Add 5 mL of 20% piperidine in DMF to the resin.[5]

-

Agitate for 3 minutes, then drain.

-

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours.

-

To confirm coupling completion, perform a Kaiser test. If the test is positive (beads are blue), repeat the coupling step.

-

Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

-

C. Cleavage and Deprotection:

-

After the final amino acid (Methionine) is coupled, wash the peptide-resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.

-

Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.

-

Add the cleavage cocktail (10 mL per gram of resin) to the reaction vessel and agitate for 2-3 hours at room temperature.

-

Filter the solution to separate the resin, collecting the filtrate which contains the peptide.

-

Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

-

Centrifuge the mixture (3000 x g for 10 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.

-

Air-dry the crude peptide pellet to remove residual ether, then dissolve in a water/acetonitrile solution and lyophilize.

Protocol 2: Peptide Purification by RP-HPLC

The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[8][9]

-

Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A (or a minimal amount of a suitable solvent like acetic acid if solubility is low) and filter through a 0.45 µm syringe filter.[10]

-

System Equilibration: Equilibrate the preparative RP-HPLC system with the starting gradient conditions (e.g., 90% Mobile Phase A / 10% Mobile Phase B).

-

Injection and Separation: Inject the filtered sample onto the column and run the gradient method as specified in Table 3. Monitor the elution of the peptide using UV detection at 220 nm.[9]

-

Fraction Collection: Collect fractions corresponding to the major peak, which represents the target peptide.[8]

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (typically >95%). Freeze the pooled solution and lyophilize to obtain the final pure peptide as a white, fluffy powder.

Protocol 3: Peptide Characterization

The identity and purity of the final product are confirmed using mass spectrometry and analytical HPLC.

-

Identity Confirmation (Mass Spectrometry):

-

Dissolve a small amount of the purified peptide in a 50:50 water/acetonitrile solution.

-

Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF MS.[11][12]

-

Confirm that the observed molecular weight matches the theoretical average and monoisotopic masses for the k-casein (106-116) peptide (see Table 2).[13]

-

-

Purity Assessment (Analytical RP-HPLC):

-

Dissolve a small amount of the purified peptide in Mobile Phase A.

-

Inject the sample into an analytical RP-HPLC system using the parameters outlined in Table 3.

-

Determine the purity by integrating the peak area of the main peptide and expressing it as a percentage of the total peak area at 214 nm.

-

Mandatory Visualizations

The following diagrams illustrate the key workflows and the proposed biological mechanism of the synthesized peptide.

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of k-casein (106-116).

Caption: Workflow for the purification and analysis of synthetic k-casein (106-116).

Caption: Proposed mechanism of k-casein (106-116) as a platelet aggregation inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recombinant Production and Molecular Docking Studies of Casoplatelin, a Bioactive Peptide [openbiotechnologyjournal.com]

- 3. food.actapol.net [food.actapol.net]

- 4. ovid.com [ovid.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. agilent.com [agilent.com]

- 9. bachem.com [bachem.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 12. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Utilizing k-Casein (106-116) in Amyloid Fibril Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amyloid fibril formation is a hallmark of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The aggregation of proteins such as amyloid-beta (Aβ) and alpha-synuclein (α-syn) into insoluble fibrils is a critical pathological event, making the inhibition of this process a key therapeutic strategy. Milk-derived bioactive peptides have garnered attention for their potential health benefits, including neuroprotective effects. Among these, fragments of casein proteins have been explored for their chaperone-like activity.

This document provides detailed application notes and protocols for evaluating the potential of the k-casein fragment (106-116) as an inhibitor of amyloid fibril formation. While the primary documented role of k-casein (106-116) is in the inhibition of platelet aggregation[1], its potential chaperone-like properties, inherent to casein proteins[2][3][4], warrant investigation in the context of amyloidogenesis.

These protocols are designed to be adaptable for testing the inhibitory effects of k-casein (106-116) against the fibrillation of various amyloidogenic proteins.

Principle of Amyloid Fibril Inhibition Assays

The core of these assays is to induce the fibrillization of a target amyloidogenic protein in vitro and to monitor the extent of aggregation in the presence and absence of the potential inhibitor, in this case, k-casein (106-116). The most common method for real-time monitoring of fibril formation is the Thioflavin T (ThT) fluorescence assay. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Data Presentation: Quantitative Analysis of Inhibition

The inhibitory activity of k-casein (106-116) can be quantified by determining the concentration-dependent reduction in fibril formation. Key parameters to measure include the lag time (t_lag), the apparent growth rate (k_app), and the final fluorescence intensity (F_max). The half-maximal inhibitory concentration (IC50) is a crucial metric for comparing the potency of different inhibitors.

Table 1: Hypothetical Inhibition of Aβ(1-42) Fibrillation by k-Casein (106-116) Monitored by ThT Assay

| k-Casein (106-116) Conc. (µM) | Lag Time (t_lag) (hours) | Apparent Growth Rate (k_app) (RFU/hour) | Maximum Fluorescence (F_max) (RFU) | Percent Inhibition (%) |

| 0 (Control) | 4.2 ± 0.3 | 1500 ± 120 | 25000 ± 1500 | 0 |

| 1 | 5.1 ± 0.4 | 1350 ± 110 | 22500 ± 1300 | 10 |

| 5 | 6.8 ± 0.5 | 1100 ± 90 | 18750 ± 1100 | 25 |

| 10 | 8.5 ± 0.6 | 800 ± 70 | 12500 ± 900 | 50 |

| 25 | 12.3 ± 0.8 | 450 ± 50 | 7500 ± 600 | 70 |

| 50 | 15.1 ± 1.0 | 200 ± 30 | 3750 ± 400 | 85 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

IC50 Value Determination: The IC50 value can be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Based on the hypothetical data above, the IC50 value for k-casein (106-116) would be approximately 10 µM.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Amyloid Fibril Inhibition Assay

This protocol describes a generalized method for assessing the inhibitory effect of k-casein (106-116) on the fibrillation of an amyloidogenic protein (e.g., Aβ(1-42) or α-synuclein).

Materials:

-

Amyloidogenic protein stock solution (e.g., Aβ(1-42), α-synuclein)

-

k-Casein (106-116) peptide

-

Thioflavin T (ThT)

-

Assay buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

Sterile, nuclease-free water

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities (Excitation: ~440-450 nm, Emission: ~480-490 nm)

-

Incubator with shaking capabilities

Procedure:

-

Preparation of Reagents:

-